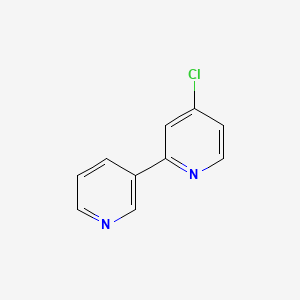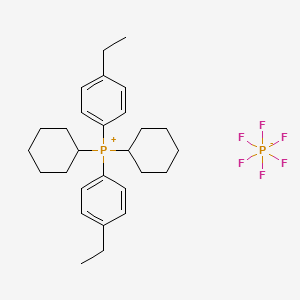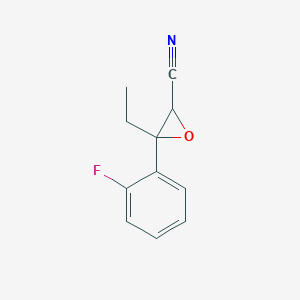![molecular formula C19H20N2O6 B13152457 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is a complex organic compound used in various scientific research applications. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid backbone. It is often utilized in the synthesis of peptides and proteins due to its ability to activate carboxyl groups on amino acids, facilitating peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (CBZ) group. The nitrophenyl group is introduced through nitration reactions, and the propanoic acid backbone is constructed via standard organic synthesis techniques. Common reagents used in these reactions include benzyl chloroformate, nitric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The production process is optimized to reduce waste and improve efficiency, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the activation of carboxyl groups on amino acids, facilitating peptide bond formation. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis. The nitrophenyl group can participate in various chemical reactions, adding versatility to the compound’s applications .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 3,3’-((2-(((benzyloxy)carbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoic acid
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is unique due to its combination of a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid backbone. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industrial production .
Properties
Molecular Formula |
C19H20N2O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-10-6-7-11-15(14)21(25)26)20-18(24)27-12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23) |
InChI Key |
MEOOTBIGYRHFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)








